Neoponcirin (Mixture of diastereomers)
Description
Overview of Flavonoid Glycosides in Academic Contexts
Flavonoid glycosides represent a significant class of secondary metabolites ubiquitously found in the plant kingdom. nih.gov These compounds consist of a flavonoid aglycone (the non-sugar part) linked to one or more sugar moieties. The process of glycosylation, the attachment of these sugar groups, dramatically increases the solubility and stability of the flavonoid aglycones, influencing their storage and transport within the plant. researchgate.net In academic research, flavonoid glycosides are studied for their extensive range of biological effects, which include antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. nih.govnih.gov The type and linkage of the sugar molecule can significantly impact the bioavailability and metabolic fate of the flavonoid in biological systems, making the study of these glycosides a complex and crucial area of research. nih.gov
Research Significance of Flavanone (B1672756) Rutinosides
Neoponcirin belongs to the flavanone rutinoside subclass of flavonoid glycosides. Flavanones are characterized by a saturated C2-C3 bond in their C-ring, and rutinosides are glycosides that feature the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). The research significance of flavanone rutinosides, such as Neoponcirin and its isomer poncirin (B190377), lies in their notable presence in citrus fruits and their associated biological activities. koreascience.kr These compounds are major contributors to the taste and pharmacological properties of many citrus species. nih.gov
The biosynthesis of flavanones like naringenin (B18129), the aglycone of poncirin, is a key branch point in the flavonoid biosynthetic pathway. researchgate.netnih.gov Naringenin is formed from p-coumaroyl-CoA and malonyl-CoA through the action of chalcone (B49325) synthase and chalcone isomerase. nih.gov Subsequent glycosylation by specific glucosyltransferases and rhamnosyltransferases leads to the formation of flavanone rutinosides. researchgate.net The study of these biosynthetic pathways is crucial for understanding plant metabolism and for the potential biotechnological production of these valuable compounds.
Historical Perspective of Neoponcirin Discovery and Early Investigations
Origins and Botanical Sources in Research
Neoponcirin is primarily isolated from the immature fruits of Poncirus trifoliata (L.) Raf., commonly known as the trifoliate orange. koreascience.krnih.gov This plant, belonging to the Rutaceae family, has a long history of use in traditional Eastern medicine. koreascience.kr Early phytochemical investigations of Poncirus trifoliata identified a variety of flavonoids, with poncirin and naringin (B1676962) being major constituents. koreascience.kr Neoponcirin, also referred to as didymin (B194543) or isosakuranetin-7-O-rutinoside, was identified as a significant flavanone glycoside in this plant. mdpi.comresearchgate.net The presence of Neoponcirin and its isomers in Poncirus trifoliata has made this plant a primary subject of research for the isolation and characterization of these compounds. researchgate.net
Initial Reports on Biological Observations
Early research into the biological effects of extracts from Poncirus trifoliata provided the first indications of the potential pharmacological activities of its constituent flavonoids, including Neoponcirin. These initial studies often focused on the traditional uses of the plant, such as for allergic reactions and inflammatory conditions. nih.gov While early reports often did not isolate and test individual compounds, the observed anti-inflammatory and antioxidant activities of the extracts laid the groundwork for later investigations into the specific effects of flavonoids like Neoponcirin. nih.govnih.gov For instance, the anti-inflammatory properties of citrus flavonoids have been attributed to their ability to inhibit the synthesis of pro-inflammatory mediators. nih.gov Furthermore, the neuroprotective potential of citrus flavonoids has been an area of growing interest, with studies suggesting they may counteract oxidative stress and inflammation in the brain. mdpi.comnih.gov Research on the closely related isomer, poncirin, has shown protective effects against neuronal injury by inhibiting oxidative stress and inflammatory responses. nih.gov
Scope and Objectives of Advanced Neoponcirin Research
Modern research on Neoponcirin has moved beyond simple isolation and identification to explore its specific pharmacological mechanisms and potential therapeutic applications. A key objective of advanced research is to elucidate the detailed mechanisms of action behind its observed biological activities, such as its anti-inflammatory and neuroprotective effects. mdpi.com This involves in-vitro studies using cell cultures and in-silico molecular docking to identify specific molecular targets. nih.govmdpi.com
Another significant area of advanced research is the use of sophisticated analytical techniques to study the metabolism and bioavailability of Neoponcirin. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to understand how Neoponcirin is absorbed, metabolized, and distributed in biological systems. researchgate.netmdpi.com Furthermore, there is a growing interest in the potential synergistic effects of Neoponcirin when combined with other flavonoids. nih.gov The overarching goal of this advanced research is to provide a solid scientific basis for the potential development of Neoponcirin as a nutraceutical or therapeutic agent.
Data Tables
Table 1: Chemical and Physical Properties of Neoponcirin
| Property | Value |
| Molecular Formula | C28H34O14 |
| Molecular Weight | 594.56 g/mol |
| IUPAC Name | (2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-4H-1-benzopyran-4-one |
| Synonyms | Didymin, Isosakuranetin-7-O-rutinoside |
| Appearance | Solid |
Data sourced from publicly available chemical databases.
Table 2: Key Enzymes in the General Flavonoid Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. nih.gov |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. researchgate.net |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |
| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.gov |
| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin. nih.gov |
| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to dihydroflavonols. researchgate.net |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. researchgate.net |
| Anthocyanidin synthase | ANS | Catalyzes the formation of anthocyanidins from leucoanthocyanidins. nih.gov |
| UDP-glycosyltransferases | UGTs | Transfer sugar moieties to flavonoid aglycones. researchgate.net |
This table provides a general overview of the key enzymes involved in flavonoid biosynthesis. The specific enzymes for Neoponcirin biosynthesis are a subject of ongoing research.
Structure
3D Structure
Properties
Molecular Formula |
C28H34O14 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
InChI Key |
RMCRQBAILCLJGU-SMCKTMTRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Stereochemical Elucidation of Neoponcirin Diastereomers
Chromatographic Strategies for Neoponcirin Separation and Purification
The separation of the diastereomeric mixture of neoponcirin into its individual components is a significant challenge due to their similar physical and chemical properties. Advanced chromatographic techniques are indispensable for achieving high-purity isolation.
High-Performance Liquid Chromatography (HPLC) Method Development for Diastereomer Resolution
High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile tool for the resolution of neoponcirin diastereomers. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detection parameters to maximize the separation efficiency.
Chiral HPLC is a specialized technique that utilizes a chiral stationary phase (CSP) to differentiate between stereoisomers. nih.govnih.gov The principle behind this separation lies in the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. These complexes exhibit different binding affinities, leading to differential retention times and, consequently, separation. chiralpedia.com
For flavonoid glycosides like neoponcirin, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. hplc.eu The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is critical for optimizing the resolution. nih.gov The separation of diastereomers on a chiral column can be influenced by factors such as the type of CSP, the composition of the mobile phase, and the temperature. hplc.eu While specific methods for the chiral HPLC separation of neoponcirin diastereomers are not extensively detailed in publicly available literature, the general principles applied to other flavanone (B1672756) glycoside diastereomers are applicable. nih.gov
Once an analytical method for the separation of neoponcirin diastereomers is established, preparative HPLC can be employed to isolate these compounds in larger quantities with high purity. nih.gov Preparative HPLC systems utilize larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads. nih.gov
The goal of preparative HPLC is to collect the fractions corresponding to each separated diastereomer. The efficiency of the purification is often monitored by analytical HPLC to ensure the desired level of purity is achieved. nih.gov A common approach involves a two-step process where a crude extract is first partially purified by other chromatographic methods, followed by a final purification step using preparative HPLC to obtain the individual diastereomers in a highly pure form.
Column Chromatography and Recrystallization Techniques
Column chromatography is a fundamental and widely used technique for the initial purification of neoponcirin from crude plant extracts. column-chromatography.comresearchgate.net This technique separates compounds based on their differential adsorption to a solid stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase of varying polarity. column-chromatography.com For the isolation of flavonoids like neoponcirin, a gradient elution is often employed, where the polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. researchgate.net
In a typical procedure, a crude extract containing neoponcirin is loaded onto a silica gel column. A non-polar solvent, such as hexane, is used initially, followed by a gradual increase in the proportion of a more polar solvent, like ethyl acetate (B1210297) or methanol. This allows for the separation of neoponcirin from other less polar or more polar compounds in the extract. researchgate.net
Recrystallization is a purification technique that can be used to further enhance the purity of neoponcirin isolated by column chromatography. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A suitable solvent is one in which neoponcirin is sparingly soluble at room temperature but highly soluble at an elevated temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the compound of interest will crystallize out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization.
Spectroscopic and Spectrometric Approaches for Neoponcirin Structural and Stereochemical Analysis
Once the neoponcirin diastereomers are isolated in a pure form, various spectroscopic and spectrometric techniques are employed for their complete structural and stereochemical elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the complex structures of neoponcirin diastereomers. researchgate.netresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign all the proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.netresearchgate.net
The ¹H NMR spectrum provides information about the different types of protons and their chemical environment, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present. researchgate.netresearchgate.net Key structural features, such as the flavanone core and the attached sugar moieties, can be identified from their characteristic chemical shifts.
A study successfully purified neoponcirin from Poncirus trifoliata and confirmed its structure using ¹H NMR, ¹³C NMR, and ESI-MS. nih.gov Another report compared the ¹H NMR data of an isolated compound with published data for neoponcirin, providing valuable chemical shift information. researchgate.net The differences in the chemical shifts of the sugar moieties are particularly important for distinguishing between diastereomers.
Table 1: Comparison of ¹H NMR Data (in ppm) for Neoponcirin
| Position | Published Data (Kuo et al., 2000) | Observed Data (Peak 6) |
| 6a'' | 3.60 (d, 4.9, 11.5) | 3.67 (d, 3.5, 9.6) |
| 6b'' | 3.75 (d, 2.7, 11.5) | 3.87 (d, 1.6, 3.4) |
| 1''' | 4.69 (s) | 4.69 (s) |
| Data from a comparative study which identified a compound as neoponcirin. researchgate.net |
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons, and thus, for the complete assignment of the molecular structure. researchgate.net The stereochemistry at the C-2 position, which defines the diastereomers, can often be determined by analyzing the coupling constants and through-space interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.
Biosynthetic Pathways and Genetic Regulation of Neoponcirin Production
Integration of Neoponcirin Biosynthesis within the Flavonoid Pathway
Neoponcirin biosynthesis is a branch of the well-characterized flavonoid pathway, which itself originates from the phenylpropanoid pathway. nih.govwikipedia.org This central metabolic route provides the foundational molecules for a vast number of plant secondary metabolites.
The journey to neoponcirin begins with the amino acid phenylalanine, which is derived from the shikimate pathway. wikipedia.orgmdpi.com The general phenylpropanoid pathway then takes over, converting phenylalanine into 4-coumaroyl-CoA through the sequential action of three key enzymes: mdpi.comresearchgate.net
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to form cinnamic acid. wikipedia.orgmdpi.com
Cinnamate 4-hydroxylase (C4H): C4H then hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com
4-coumarate:CoA ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA. mdpi.com
This activated molecule, 4-coumaroyl-CoA, serves as a crucial entry point into the flavonoid-specific branch of the pathway. nih.govwikipedia.org
The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . nih.govresearchgate.netresearchgate.net This pivotal enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to create a C15 intermediate known as naringenin (B18129) chalcone. researchgate.netresearchgate.net CHS is a key regulatory point, and its expression is often correlated with the total flavonoid content in plants. researchgate.netresearchgate.net
Subsequently, chalcone isomerase (CHI) acts upon naringenin chalcone. nih.govuniprot.org CHI catalyzes the stereospecific isomerization and intramolecular cyclization of the chalcone to form the flavanone (B1672756) (2S)-naringenin. wikipedia.orgnih.gov This step establishes the characteristic three-ring structure of the flavanone core. wikipedia.org The expression of CHI genes is crucial for the synthesis of flavanones in citrus. nih.gov
Once naringenin is formed, the pathway can diverge. One key enzyme that influences the subsequent metabolic fate of naringenin is flavanone-3-hydroxylase (F3H) , also known as flavanone 3-dioxygenase. nih.govresearchgate.netwikipedia.org F3H is a 2-oxoglutarate-dependent dioxygenase that catalyzes the hydroxylation of flavanones at the 3-position to produce dihydroflavonols. nih.govwikipedia.org For instance, F3H converts naringenin to dihydrokaempferol. nih.govresearchgate.net The level of F3H expression can therefore determine whether the metabolic flux proceeds towards flavonols and anthocyanins or remains at the flavanone level for further modifications like glycosylation. etsu.edu
The final step in the formation of many flavanone glycosides, including neoponcirin, involves the action of flavonoid glycosyltransferases (FGTs) . These enzymes are responsible for attaching sugar moieties to the flavonoid aglycone, which enhances their solubility and stability. nih.govfrontiersin.org In citrus, the formation of flavonoid-O-glycosides often involves sequential glycosylation steps catalyzed by different Uridine diphosphate-sugar dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov For instance, a glucosyltransferase might first add a glucose molecule, which is then followed by the addition of a rhamnose molecule by a rhamnosyltransferase to form a disaccharide like neohesperidose. frontiersin.org
Enzymatic Catalysis and Stereoselectivity in Neoponcirin Formation
The precise structure of neoponcirin, including its stereochemistry, is determined by the specific enzymes involved in its biosynthesis. The identification and characterization of these enzymes are crucial for understanding the formation of this diastereomeric mixture.
Identification and Characterization of Glycosyltransferases
The glycosylation of the naringenin or isosakuranetin (B191617) aglycone is a critical step in neoponcirin biosynthesis. This reaction is catalyzed by specific C-glycosyltransferases (CGTs) and O-glycosyltransferases (UGTs) . Research in citrus species has led to the identification of several UGTs with the ability to glycosylate flavonoids. researchgate.netnih.gov
For example, studies in sweet orange (Citrus sinensis) have identified UGTs that can glucosylate a broad range of flavonoid substrates at their 3- and/or 7-hydroxyl groups, including naringenin. frontiersin.org Some of these enzymes also exhibit rhamnosyltransferase activity. frontiersin.org In kumquat (Fortunella crassifolia) and satsuma mandarin (Citrus unshiu), specific C-glycosyltransferases, FcCGT and CuCGT, have been identified as the primary enzymes for the biosynthesis of di-C-glucosyl flavonoids. researchgate.netnih.gov These enzymes utilize 2-hydroxyflavanones and their mono-C-glucosides as substrates. researchgate.netnih.gov The high degree of sequence identity between these enzymes suggests that CGT genes are highly conserved within the citrus family. researchgate.netnih.gov
The kinetic properties of these enzymes, such as their Michaelis-Menten constant (K_m) and catalytic rate (k_cat), provide insights into their substrate specificity and efficiency. For instance, the FcCGT from kumquat exhibits a low K_m value towards phloretin, indicating a high affinity for this substrate. nih.gov
Table 1: Key Enzymes in Neoponcirin Biosynthesis
| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |
| Phenylalanine ammonia-lyase | PAL | Deamination | Phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid |
| 4-coumarate:CoA ligase | 4CL | Ligation to CoA | p-Coumaric acid | 4-Coumaroyl-CoA |
| Chalcone synthase | CHS | Condensation | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase | CHI | Isomerization | Naringenin chalcone | (2S)-Naringenin |
| Flavanone-3-hydroxylase | F3H | Hydroxylation | Naringenin | Dihydrokaempferol |
| Flavonoid Glycosyltransferase | FGT | Glycosylation | Flavanone aglycone, UDP-sugars | Flavanone glycoside |
Stereospecificity of Key Biosynthetic Enzymes
The stereochemistry of flavonoids is of significant interest due to its impact on their biological activity. wikipedia.orgnih.gov The enzymes involved in their biosynthesis often exhibit a high degree of stereoselectivity.
Chalcone isomerase (CHI) is a key enzyme that establishes the stereochemistry at the C-2 position of the flavanone core. CHI catalyzes the stereospecific isomerization of achiral chalcones into (2S)-flavanones. nih.gov This is a crucial step in determining the initial stereochemical configuration of the molecule that will ultimately become part of the neoponcirin structure.
The subsequent glycosylation steps, catalyzed by glycosyltransferases , also contribute to the final stereochemistry of neoponcirin. These enzymes are specific for both the aglycone substrate and the sugar donor, as well as the position and stereochemistry of the glycosidic bond. The formation of the specific linkage in the neohesperidose moiety of neoponcirin is a direct result of the stereospecificity of the involved glycosyltransferases. While the broader field of stereoselective synthesis of flavonoids is an active area of research, the precise enzymatic control of stereochemistry in the biosynthesis of neoponcirin within the plant is a complex process dictated by the inherent properties of the plant's enzymatic machinery. nih.gov
Transcriptomic and Proteomic Analyses of Neoponcirin Accumulation
The accumulation of neoponcirin, a flavanone rutinoside, is intrinsically linked to the expression of genes and the subsequent abundance and activity of enzymes in the flavonoid biosynthetic pathway. Modern analytical techniques like transcriptomics and proteomics have provided significant insights into these regulatory networks.
Gene Expression Profiling of Biosynthetic Enzymes
The biosynthesis of neoponcirin begins with the general phenylpropanoid pathway, leading to the formation of its core flavanone structure. Transcriptomic analyses, particularly quantitative real-time polymerase chain reaction (qRT-PCR) and next-generation sequencing, have been instrumental in profiling the expression of the genes encoding the necessary enzymes. researchgate.netplos.org The synthesis of the flavanone backbone, a direct precursor to neoponcirin's aglycone (isosakuranetin), involves several key enzymes whose genes are tightly regulated.
The expression of these genes is often coordinated and can be specific to certain developmental stages or tissues. nih.gov For instance, studies on flavonoid biosynthesis in various plants show that the expression of early biosynthetic genes (EBGs) like PAL, CHS, and CHI is foundational for the production of all flavonoid classes. nih.gov The expression levels of these genes often increase during stages of high metabolic activity, such as fruit ripening or in response to external stimuli. nih.gov In poplar trees subjected to drought stress, the expression of PtPAL, PtCHS, and PtF3H was significantly upregulated, corresponding to the duration of the stress. nih.gov Similarly, in developing bilberry fruits, the expression of flavonoid pathway genes, including CHS and F3H, showed a strong correlation with the accumulation of flavonoid compounds. nih.gov
The regulation of these genes is controlled by complex networks of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which form a regulatory complex (MBW complex) to activate or repress gene expression. plos.orgbiotech-asia.org
Below is a table of key structural genes involved in the biosynthesis of the flavanone core of neoponcirin.
| Gene | Enzyme Name | Function in the Pathway |
| PAL | Phenylalanine ammonia-lyase | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. nih.gov |
| C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to produce 4-coumaric acid. researchgate.net |
| 4CL | 4-coumarate-CoA ligase | Activates 4-coumaric acid by converting it to 4-coumaroyl-CoA. plos.org |
| CHS | Chalcone synthase | A key entry-point enzyme for the flavonoid pathway, catalyzing the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govbiotech-asia.org |
| CHI | Chalcone isomerase | Catalyzes the stereospecific cyclization of naringenin chalcone into naringenin, a central flavanone precursor. plos.orgnih.gov |
| F3H | Flavanone 3-hydroxylase | Hydroxylates flavanones like naringenin to produce dihydroflavonols. biotech-asia.org This enzyme competes with others for the naringenin substrate. |
| OMT | O-methyltransferase | An O-methyltransferase is required to convert naringenin to isosakuranetin, the direct aglycone of neoponcirin. |
| UGT | UDP-glycosyltransferase | Transfers a sugar moiety (like rutinose) to the aglycone (isosakuranetin) to form the final neoponcirin glycoside. biotech-asia.org |
Protein Abundance and Activity Correlates
Proteomic analyses provide a direct measure of the proteins present in a cell or tissue, offering a functional snapshot that complements transcriptomic data. nih.gov Targeted quantitative proteomics can be used to measure the abundance of specific enzymes involved in a metabolic pathway. nih.gov
Research has consistently shown a strong positive correlation between the abundance of flavonoid biosynthetic enzymes and the accumulation of the final flavonoid products. nih.gov In a study on two strawberry cultivars during ripening, a targeted proteomic investigation using multiple reaction monitoring was conducted. The results demonstrated that the abundance of key enzymes—including Phenylalanine ammonia-lyase (PAL), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Dihydroflavonol 4-reductase (DFR)—increased significantly as the fruit matured and anthocyanin content rose. nih.gov This suggests that the regulation of flavonoid biosynthesis occurs at the protein level, where the increased presence of these enzymes drives the metabolic flux towards the production of these compounds.
Conversely, conditions that lead to a decrease in flavonoid accumulation are often associated with a reduced abundance of these key enzymes. nih.gov In Rhodococcus jostii, the presence of an oxidative stressor led to a decrease in triacylglycerol (TAG) accumulation, which was correlated with a reduced abundance of key proteins in the fatty acid biosynthesis pathway. nih.gov A similar mechanism can be inferred for neoponcirin, where environmental or developmental cues that down-regulate the expression of biosynthetic proteins would lead to lower levels of the compound.
The table below illustrates the correlation found in strawberry fruit, which serves as a model for understanding how protein levels can dictate the accumulation of secondary metabolites like neoponcirin.
| Protein (Enzyme) | Ripening Stage | Protein Abundance Change | Anthocyanin Content | Correlation |
| Phenylalanine ammonia-lyase (PAL) | White to Red | Increased | Increased | Positive |
| Chalcone isomerase (CHI) | White to Red | Increased | Increased | Positive |
| Flavanone 3-hydroxylase (F3H) | White to Red | Increased | Increased | Positive |
| Dihydroflavonol 4-reductase (DFR) | White to Red | Increased | Increased | Positive |
This table is based on findings from a study on strawberry ripening, illustrating a general principle applicable to flavonoid biosynthesis. nih.gov
Environmental and Developmental Influences on Neoponcirin Accumulation
The production and accumulation of neoponcirin are not static; they are dynamically influenced by the plant's developmental stage and a wide array of environmental factors. mdpi.com Plants modulate the synthesis of secondary metabolites like flavonoids as part of their adaptive strategies for growth, reproduction, and defense. nih.gov
Tissue-Specific Distribution and Regulation
The accumulation of flavonoids, including flavanones like neoponcirin, is highly regulated and often compartmentalized within different plant tissues and organs. The distribution is linked to the specific physiological functions the compound performs in that location. While specific data for neoponcirin is limited, studies on its precursor, naringenin, in citrus species provide a strong model for its likely distribution.
In citrus fruits, flavanones are typically found in the highest concentrations in the peel (flavedo and albedo), with lower amounts in the juice sacs and seeds. This distribution pattern is also observed for other flavonoids. mdpi.com Research on the tissue distribution of radiolabeled naringenin in rats after ingestion showed significant accumulation in the small intestine, liver, and kidney, with the aglycone form being retained extensively in tissues. nih.govresearchgate.net Although this is a study of animal metabolism, it originates from the need to understand the bioavailability of these compounds found abundantly in specific plant tissues.
The regulation of this tissue-specific accumulation is controlled at the genetic level, where the promoters of biosynthetic genes are activated by tissue-specific transcription factors. mdpi.com For example, genes responsible for pigment production (anthocyanins) are highly expressed in flower petals and fruit skin but not in roots or stems. mdpi.comresearchgate.net A similar regulatory logic applies to defense-related compounds like neoponcirin, which may accumulate in epidermal layers of leaves and fruits to protect against pathogens and UV radiation.
| Plant Part | Expected Neoponcirin Level | Primary Function |
| Fruit Peel (Flavedo/Albedo) | High | Defense against pathogens and pests, protection from UV radiation. |
| Leaves | Moderate | Defense against herbivores and pathogens, UV protection. |
| Flowers | Moderate | Attracting pollinators, defense. mdpi.com |
| Seeds | Low to Moderate | Protection against seed-borne pathogens, regulation of germination. mdpi.com |
| Juice Vesicles | Low | Contributes to taste and nutritional quality. |
| Roots | Low | Allelopathic interactions, defense against soil microbes. |
Response to Abiotic and Biotic Stressors
Plants respond to environmental challenges by synthesizing a variety of protective secondary metabolites, with flavonoids playing a crucial role. nih.gov The accumulation of neoponcirin is expected to be significantly influenced by both abiotic (non-living) and biotic (living) stressors as part of the plant's defense system.
Abiotic Stress:
Light: Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis. mdpi.comnih.gov Flavonoids act as sunscreens, absorbing harmful UV-B radiation and protecting the photosynthetic machinery. nih.gov The expression of key genes like CHS is often light-inducible. nih.gov
Temperature: Both high and low temperatures can act as stressors that trigger flavonoid accumulation. mdpi.com Low temperatures, for example, have been shown to induce the synthesis of anthocyanins. mdpi.com In some cases, high temperatures can also enhance the production of certain flavonoids. mdpi.com
Drought and Salinity: Water deficit and high salt concentrations are major abiotic stresses that lead to oxidative stress in plants. nih.govnih.gov Plants respond by increasing the production of antioxidant compounds, including flavonoids, to scavenge reactive oxygen species (ROS). nih.govnih.gov Studies on poplar and other plants have demonstrated that drought stress significantly increases the expression of flavonoid biosynthetic genes and the accumulation of the corresponding metabolites. nih.gov
Biotic Stress: Biotic stressors include attacks by pathogens (fungi, bacteria) and herbivores. Flavonoids can function as phytoalexins (antimicrobial compounds synthesized in response to infection) or as antifeedants that deter herbivores. The synthesis of these compounds is a key component of the plant's induced systemic resistance and hypersensitive response. The accumulation of flavonoids at the site of infection or wounding helps to limit the spread of the pathogen and deter further attacks.
| Stressor | Plant Response | Effect on Flavonoid Pathway | Expected Impact on Neoponcirin |
| Abiotic | |||
| High UV Radiation | Production of UV-screening compounds | Upregulation of CHS, CHI, and other key genes. mdpi.comnih.gov | Increased accumulation. |
| Drought | Osmotic adjustment, ROS scavenging | Increased expression of PAL, CHS, F3H. nih.gov | Increased accumulation. |
| Salinity | Ion homeostasis, ROS scavenging | Upregulation of biosynthetic genes. nih.gov | Increased accumulation. |
| Temperature Extremes | Protection against oxidative and cellular damage | Induction of specific pathway genes. mdpi.com | Increased accumulation. |
| Biotic | |||
| Fungal/Bacterial Pathogens | Phytoalexin production, cell wall reinforcement | Localized and systemic upregulation of defense-related genes, including flavonoid pathway genes. | Increased accumulation at infection sites. |
| Herbivory | Production of antifeedant compounds | Induction of defense pathways. | Increased accumulation in damaged and surrounding tissues. |
Preclinical Pharmacological Investigations of Neoponcirin Mixture of Diastereomers
In Vitro Cellular and Molecular Modulations by Neoponcirin
In vitro studies provide a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. Research on neoponcirin and similar flavanones has unveiled effects on oxidative stress, inflammation, neuroprotection, and cancer cell proliferation.
Flavonoids are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of neoponcirin is understood through studies on its aglycone and its closely related isomer, poncirin (B190377). These compounds can neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various chronic diseases.
The antioxidant activity of flavonoids is often evaluated using cell-free assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. One study highlighted that poncirin demonstrates excellent antioxidant effects, attributed to its potent scavenging activity against DPPH free radicals. nih.gov In cellular systems, the protective effects are often linked to the modulation of endogenous antioxidant enzymes. For instance, in hepatocytes subjected to oxidative stress, treatment with poncirin was found to significantly increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net This upregulation of the cellular antioxidant defense system helps protect cells from damage induced by oxidative stress. researchgate.net
The general antioxidant capacity of flavonoids is well-documented, with their efficacy often linked to their chemical structure, such as the number and position of hydroxyl groups. nih.gov While specific IC50 values for neoponcirin in these assays are not widely reported, the available data on related compounds strongly suggest its potential as an effective antioxidant agent.
Table 1: Summary of In Vitro Antioxidant Activity of Related Compounds This table summarizes findings for poncirin, a compound closely related to neoponcirin.
| Compound | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| Poncirin | DPPH radical scavenging | Demonstrated potent free radical scavenging activity. | nih.gov |
| Poncirin | CCl4-induced oxidative stress in hepatocytes | Increased activity of antioxidant enzymes SOD and CAT. | researchgate.net |
Neoponcirin has been investigated for its role in modulating inflammatory pathways, particularly its effect on cytokine production. Chronic inflammation is a key factor in many diseases, and the ability to control the production of pro-inflammatory cytokines is a significant therapeutic target.
Studies have shown that neoponcirin can influence the immune response. In an in vivo study involving mice under chronic stress, a neoponcirin-beta-cyclodextrin complex was shown to prevent the stress-induced increase in the pro-inflammatory cytokine Interleukin-1β (IL-1β). doi.org The study also involved the measurement of other key inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). doi.org
Research on the closely related flavanone (B1672756), poncirin, further supports these anti-inflammatory effects. Poncirin has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and IL-6, both of which are significant mediators of inflammation. nih.gov The mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. The modulation of these pathways leads to a downstream reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).
Table 2: Effects of Neoponcirin and Related Compounds on Inflammatory Markers
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Neoponcirin-beta-cyclodextrin | Chronic stress in mice | Prevented the increase of pro-inflammatory cytokine IL-1β. | doi.org |
| Poncirin | In vitro studies | Inhibited the production of inflammatory mediators PGE2 and IL-6. | nih.gov |
The potential of flavonoids to protect neurons from damage and degeneration is an area of intense research. nih.gov These neuroprotective actions can include protecting neurons from neurotoxins, suppressing neuroinflammation, and promoting cognitive functions.
Direct studies on neoponcirin in neuronal cell models are limited, but research on the structurally similar compound poncirin provides significant insights. In an in vitro model using primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a condition that mimics ischemic injury, poncirin demonstrated substantial neuroprotective effects. The treatment enhanced neuronal viability, reduced apoptosis (programmed cell death), and mitigated mitochondrial dysfunction. nih.gov Furthermore, poncirin attenuated oxidative stress in these neurons by decreasing ROS production and increasing the activity of antioxidant enzymes. nih.gov A key mechanism identified was the inhibition of the NOX4/ROS/NLRP3 inflammasome axis, indicating that its neuroprotective effects are linked to both its antioxidant and anti-inflammatory properties. nih.gov
These findings suggest that flavonoids like neoponcirin could protect vulnerable neurons and potentially stimulate neuronal regeneration, making them promising candidates for further investigation in the context of neurodegenerative diseases.
The potential of natural compounds to inhibit the growth of cancer cells is a major focus of pharmacological research. Many citrus flavonoids have been investigated for their anticancer properties, which can include impeding cancer cell growth, triggering apoptosis, and preventing metastasis. nih.gov
While comprehensive studies on the cytotoxic effects of neoponcirin against a wide range of cancer cell lines are not extensively available, research on its isomer, poncirin, has indicated potential in this area. Scientific reviews have noted that the biological importance of poncirin against human gastric cancer has been investigated. nih.gov The anticancer activity of flavonoids is often cell-type specific and can involve various mechanisms of action. For example, some flavonoids exhibit cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines by inducing cell cycle arrest or apoptosis. researchgate.netnih.gov Other related compounds have been shown to have selective toxic effects on cancer cells while sparing normal cells. Given that many flavonoids show promise as anticancer agents, further investigation into the specific effects of neoponcirin on various cancer cell lines is warranted to determine its efficacy and mechanism of action. researchgate.net
In Vivo Animal Model Studies on Neoponcirin Activities (Non-Clinical Focus)
In vivo studies using animal models are crucial for understanding the systemic effects of a compound and its potential therapeutic applications. For neoponcirin, these studies have primarily focused on its effects on the central nervous system.
A significant body of research has demonstrated the anxiolytic-like properties of the 2(S)-neoponcirin isomer in rodent models. These studies typically employ behavioral tests such as the hole-board test (HBT) and the open-field test (OFT) to assess anxiety levels in mice.
Additionally, a neoponcirin-beta-cyclodextrin (NEO/βCD) inclusion complex, designed to improve bioavailability, also produced robust anxiolytic-like effects in mice, particularly in models of chronic unpredictable mild stress (CUMS). doi.org
Table 3: Summary of In Vivo Anxiolytic-Like Effects of Neoponcirin
| Compound | Animal Model | Behavioral Test | Key Findings | Mechanism | Reference |
|---|---|---|---|---|---|
| 2(S)-Neoponcirin | Mice | Hole-Board Test (HBT), Open Field Test (OFT) | Dose-dependent anxiolytic-like effect without affecting locomotor activity. | Mediated by the GABAergic system; blocked by picrotoxin (B1677862) and enhanced by muscimol. | researchgate.net, nih.gov |
| Neoponcirin-beta-cyclodextrin | Mice | Hole-Board Test, Open Field Test (under CUMS) | Produced anxiolytic-like effects in mice exposed to chronic stress. | Suggests involvement of GABAergic mechanisms. | doi.org |
Antinociceptive Activities in Rodent Models
Preclinical studies have demonstrated that neoponcirin possesses antinociceptive, or pain-relieving, properties in rodent models. nih.govresearchgate.net The compound was effective at countering pain in a dose-dependent manner, indicating its potential for development as a new analgesic medication. nih.govresearchgate.netmdpi.com
The antinociceptive activity of neoponcirin was specifically evaluated using the hot plate test, a model for assessing centrally mediated analgesia. nih.govmdpi.com In this test, intraperitoneal administration of neoponcirin significantly increased the time it took for mice to react to a thermal stimulus, known as the reflex latency response. mdpi.com This effect was found to be dose-dependent, with the most significant effect observed 30 minutes after administration. mdpi.com It was noted that the reduced ambulatory activity seen at the highest dose could potentially interfere with the measurement of its antinociceptive effect in this test. mdpi.com
| Model | Effect | Observation |
|---|---|---|
| Hot Plate Test | Increased reflex latency response. mdpi.com | Effect was dose-dependent and centrally mediated. mdpi.com |
Antidepressant-Like Effects in Animal Models
Research has explored the antidepressant-like potential of neoponcirin, particularly when formulated to improve its oral absorption. mdpi.comnih.gov A neoponcirin-beta-cyclodextrin (NEO/βCD) complex was developed and showed robust antidepressant-like effects when administered orally to mice. mdpi.comnih.gov These effects were observed in both acutely treated and chronically stressed animals and did not appear to affect their general ambulatory activity. mdpi.com
The antidepressant-like activity of the NEO/βCD complex was assessed using the forced swimming test (FST) and the tail suspension test (TST), which are standard models for evaluating behavioral despair. mdpi.cominnovareacademics.innih.gov A single oral dose of NEO/βCD was found to reduce the duration of immobility in the TST, an effect comparable to the antidepressant clomipramine. mdpi.com In mice subjected to chronic unpredictable mild stress (CUMS), a model that mimics aspects of human depression, repeated oral treatment with NEO/βCD significantly decreased the time spent immobile in the FST. mdpi.com The magnitude of this effect was similar to that produced by the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. mdpi.com
| Test | Animal Model | Key Finding |
|---|---|---|
| Tail Suspension Test (TST) | Acute treatment in mice. mdpi.com | Decreased immobility time, similar to clomipramine. mdpi.com |
| Forced Swimming Test (FST) | Mice under chronic stress (CUMS). mdpi.com | Reduced immobility time, comparable to fluoxetine. mdpi.com |
Other Systemic Effects in Preclinical Models (e.g., Immunomodulatory, Gastroprotective)
Beyond its effects on the central nervous system, neoponcirin has shown potential for other systemic activities, particularly immunomodulatory effects. mdpi.comnih.gov In studies involving mice subjected to chronic stress, treatment with a neoponcirin-beta-cyclodextrin complex prevented the expected increase in levels of corticosterone (B1669441) and the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). mdpi.comnih.gov These findings suggest that neoponcirin treatment may help to reduce inflammation, slow down cellular deterioration, and restore the normal function of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated by prolonged stress. mdpi.com
Mechanistic Insights into Neoponcirin's Biological Activities (Preclinical)
Target Identification and Validation in Preclinical Models
Preclinical investigations into the molecular mechanisms of Neoponcirin have identified the central gamma-aminobutyric acid (GABAergic) system as a key molecular target for its pharmacological effects. nih.gov The identification of this target stems from studies designed to elucidate the pathways responsible for the compound's observed anxiolytic-like activities in animal models.
The validation of the GABAergic system as a target was achieved through experiments involving co-administration of Neoponcirin with specific receptor modulators. For instance, the anxiolytic-like effects of Neoponcirin were evaluated in the presence of agents that either activate or block GABA-A receptors. nih.gov These preclinical studies demonstrated that the neuropharmacological activity of Neoponcirin is, at least in part, mediated through its interaction with this major inhibitory neurotransmitter system in the brain. nih.gov While the GABA-A receptor is a primary identified target, research suggests that Neoponcirin's full pharmacological profile may involve interactions with other systems. nih.gov
The table below summarizes the key findings related to the preclinical identification of the GABAergic system as a target for Neoponcirin.
| Experimental Approach | Key Finding | Implication | Source |
| Co-administration with GABA-A receptor modulators (Muscimol, Picrotoxin) | Neoponcirin's anxiolytic-like effects are influenced by GABA-A receptor modulation. | Confirms the involvement of the GABAergic system in Neoponcirin's mechanism of action. | nih.gov |
| Behavioral analysis (Hole-Board Test) | Administration of Neoponcirin resulted in anxiolytic-like behavior in mice. | Suggests a direct or indirect interaction with central nervous system targets controlling anxiety. | nih.gov |
Involvement of Specific Neurotransmitter Systems (e.g., GABAergic System)
The anxiolytic properties of Neoponcirin in preclinical models are significantly linked to its interaction with the GABAergic neurotransmitter system. nih.gov Research indicates that the mechanism underlying the anxiolytic-like effect produced by Neoponcirin involves the participation of the GABA-A receptor, a primary target for many anxiolytic drugs. nih.gov This interaction suggests that Neoponcirin may enhance GABAergic inhibition in the central nervous system, leading to a reduction in neuronal excitability and promoting a state of calmness.
Further investigation into these potential multi-target interactions is ongoing to fully understand the compound's complete mechanism of action. nih.gov
| Neurotransmitter System | Observed Interaction / Effect | Potential Contribution | Source |
| GABAergic System | The anxiolytic-like effect of Neoponcirin involves the GABA-A receptor. nih.gov | Primary driver of anxiolytic-like effects. | nih.gov |
| Serotonergic System | Suggested as a potential interacting system for flavonoids. nih.govmdpi.com | May contribute to anxiolytic and antinociceptive effects. | nih.govmdpi.com |
| Dopaminergic System | Hypothesized as a potential area of interaction. nih.gov | Could play a role in the overall pharmacological profile. | nih.gov |
| Noradrenergic System | Also suggested as a possible interacting system. nih.gov | May contribute to the compound's central nervous system effects. | nih.gov |
Modulation of Endogenous Biochemical Markers (e.g., Corticosterone, Inflammatory Cytokines)
Preclinical studies have demonstrated that Neoponcirin can modulate key endogenous biochemical markers associated with stress and inflammation. Specifically, in mouse models subjected to chronic unpredictable mild stress (CUMS), a complex of Neoponcirin with beta-cyclodextrin (B164692) (NEO/βCD) was shown to prevent the stress-induced elevation of corticosterone and the pro-inflammatory cytokine Interleukin-1β (IL-1β). mdpi.com
Corticosterone is a primary stress hormone in rodents, analogous to cortisol in humans, and its elevated levels are a hallmark of the physiological stress response. The ability of the NEO/βCD complex to avert an increase in corticosterone levels suggests an interaction with the hypothalamic-pituitary-adrenal (HPA) axis, a central regulator of stress. mdpi.com
Furthermore, the modulation of IL-1β, a key cytokine in the inflammatory cascade, points to the anti-inflammatory potential of Neoponcirin. mdpi.com Chronic stress is often associated with a pro-inflammatory state, and by preventing the rise in IL-1β, Neoponcirin may help mitigate the neuro-immune consequences of prolonged stress. mdpi.com These findings highlight that the therapeutic effects of the NEO/βCD complex in stress-elicited states involve complex interactions and the improvement of psychoneuroimmunological markers. mdpi.com
The table below details the preclinical findings on Neoponcirin's modulation of these biochemical markers.
| Biochemical Marker | Experimental Model | Observed Effect of NEO/βCD Complex | Significance | Source |
| Corticosterone | Mice under Chronic Unpredictable Mild Stress (CUMS) | Avoided the expected increase in corticosterone levels. | Indicates modulation of the HPA axis and a potential to counteract physiological stress responses. | mdpi.com |
| Interleukin-1β (IL-1β) | Mice under Chronic Unpredictable Mild Stress (CUMS) | Prevented the stress-induced increase in IL-1β levels. | Suggests anti-inflammatory activity and mitigation of stress-induced neuro-inflammation. | mdpi.com |
Molecular Mechanisms of Action of Neoponcirin Diastereomers
Receptor Binding and Signaling Pathway Modulation
The interaction of neoponcirin with cellular receptors initiates a cascade of intracellular events, leading to the modulation of various signaling pathways critical for cellular function.
While direct binding studies of neoponcirin on the γ-aminobutyric acid type A (GABA-A) receptor are not extensively detailed in the available literature, the broader class of flavonoids, to which neoponcirin belongs, has been widely studied for its interaction with this receptor. mdpi.comnih.gov GABA-A receptors are ligand-gated ion channels that are the primary mediators of fast inhibitory neurotransmission in the central nervous system. youtube.comnews-medical.net These receptors are pentameric structures with multiple allosteric binding sites that various molecules can modulate. youtube.com
Flavonoids are known to act as ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor, functioning as allosteric modulators. mdpi.comnih.govnih.gov This interaction can either enhance or inhibit the effect of GABA, leading to sedative, anxiolytic, or other central nervous system effects. mdpi.com Some flavonoids have been shown to potentiate GABA-induced chloride currents, an effect that can be blocked by the benzodiazepine antagonist flumazenil, indicating a direct interaction with the benzodiazepine site. mdpi.commdpi.com However, flumazenil-insensitive modulation has also been described, suggesting that flavonoids may bind to other sites on the receptor complex. nih.govresearchgate.net Given its flavonoid structure, it is plausible that neoponcirin interacts with the GABA-A receptor complex, potentially at one or more allosteric sites, thereby modulating neuronal excitability.
The binding of neoponcirin or its interaction with cellular components can trigger or inhibit various downstream signaling cascades, including those mediated by protein kinases. Mitogen-activated protein kinase (MAPK) cascades are crucial signaling modules that translate extracellular stimuli into cellular responses. nih.govjipb.net These pathways involve a series of protein kinases that are sequentially activated and regulate processes like cell growth, differentiation, and apoptosis. nih.govmdpi.com
Research on the related diastereomer, poncirin (B190377), has provided specific insights into its influence on signaling pathways. In a model of oxygen-glucose deprivation/reperfusion (OGD/R) injury in cortical neurons, poncirin was found to inhibit the NOX4-mediated NLRP3 inflammasome activation pathway. nih.gov This inhibition leads to reduced secretion of pro-inflammatory factors and protects neurons from injury. nih.gov Furthermore, metabolomic studies have shown that poncirin can significantly affect metabolic pathways, including those for amino acid metabolism (such as glycine, serine, and threonine), protein digestion and absorption, and the sphingolipid signaling pathway. nih.govnih.gov The modulation of these pathways indicates a broad impact on cellular metabolism and signaling. Other flavonoids have been shown to modulate key survival signaling pathways such as the PI3K/Akt pathway, which is crucial for regulating cell survival and apoptosis. youtube.com
Enzyme Inhibition and Activation by Neoponcirin
Neoponcirin diastereomers can directly interact with various enzymes, either inhibiting or activating their catalytic function. This interaction is a key component of their mechanism of action.
Enzyme inhibitors are molecules that decrease the rate of enzyme-catalyzed reactions. khanacademy.org The characterization of these interactions often involves determining kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Reversible inhibitors, which can dissociate from the enzyme, are broadly classified into different types based on their mechanism of action relative to the substrate. pressbooks.pub
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
| Competitive | Inhibitor binds to the active site, competing with the substrate. khanacademy.orglibretexts.org | Unchanged pressbooks.pub | Apparent Km increases pressbooks.pub |
| Non-competitive | Inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding. khanacademy.orglibretexts.org | Decreased pressbooks.pub | Unchanged pressbooks.pub |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. khanacademy.org | Decreased libretexts.org | Decreased libretexts.org |
This table provides a general overview of reversible enzyme inhibition types.
While specific kinetic data for neoponcirin is limited, studies on related flavonoids provide context. For example, the flavonoid naringenin (B18129) was found to inhibit human serum paraoxonase (PON1) with IC50 values of 37.9 µM (for paraoxonase activity) and 34.6 µM (for arylesterase activity). nih.gov The inhibition was determined to be of a competitive type. nih.gov
Research has identified several specific enzyme targets for neoponcirin and its related compounds, particularly those involved in inflammation.
Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1 (a constitutive 'housekeeping' enzyme) and COX-2 (an inducible enzyme upregulated during inflammation). nih.gov Studies have indicated that poncirin can inhibit the activity of COX-2, which contributes to its anti-inflammatory effects. nih.gov The inhibition of COX-2 by various drugs often involves interactions with key amino acid residues like Ser-530 and Tyr-385 within the enzyme's active site. nih.gov
Phospholipase A2 (PLA2): Phospholipase A2 enzymes are a family of lipolytic enzymes that release arachidonic acid from phospholipids, the rate-limiting step in the production of eicosanoids and other inflammatory mediators. nih.gov Inhibition of PLA2 is a target for anti-inflammatory therapies. nih.gov Flavonoids such as quercetin (B1663063) and naringenin are known to inhibit human secretory PLA2. nih.gov The mechanism is thought to involve the binding of the flavonoid to the enzyme, thereby blocking its activity. nih.govrsc.org It is plausible that neoponcirin, as a flavonoid, also targets PLA2.
| Enzyme Target | Known/Potential Effect of Neoponcirin/Related Flavonoids | Reference |
| Cyclooxygenase-2 (COX-2) | Inhibition of activity, reducing prostaglandin (B15479496) synthesis. | nih.gov |
| Phospholipase A2 (PLA2) | Potential inhibition, reducing the release of arachidonic acid. | nih.gov |
| NADPH oxidase 4 (NOX4) | Inhibition of expression, reducing oxidative stress. | nih.gov |
| Paraoxonase 1 (PON1) | Inhibition of activity (demonstrated with naringenin). | nih.gov |
This table summarizes key enzyme targets and the observed effects of neoponcirin or structurally related flavonoids.
Gene Expression Regulation and Protein Interaction Studies
The molecular mechanisms of neoponcirin also extend to the regulation of gene expression and the modulation of protein-protein interaction networks. The premise that genes expressed together are likely to function together allows for the mapping of interaction networks based on expression data. plos.orgnih.gov
Studies on poncirin have demonstrated its ability to regulate the expression of specific genes. In a model of neuronal injury, poncirin administration was shown to abolish the upregulation of NADPH oxidase 4 (NOX4) gene expression. nih.gov NOX4 is a source of reactive oxygen species (ROS), and its downregulation contributes to the neuroprotective effects of poncirin by reducing oxidative stress. nih.gov The modulation of complex signaling pathways, such as the MAPK and NLRP3 inflammasome pathways, inherently involves changes in the expression of multiple downstream genes and subsequent protein-protein interactions. nih.govnih.gov For instance, the activation of MAPK cascades ultimately leads to the phosphorylation of transcription factors, which then regulate the expression of target genes involved in cellular responses. nih.gov The intricate network of protein interactions is fundamental to cellular signaling and regulation, and compounds like neoponcirin can exert their effects by influencing these complex networks. nih.gov
Transcriptomic Profiling of Neoponcirin-Treated Cells
Transcriptomic analysis, which provides a snapshot of the complete set of RNA transcripts in a cell, is a powerful tool for understanding how a compound alters gene expression. While specific transcriptomic studies on neoponcirin are not extensively detailed in the available literature, research on related flavonoids and their aglycones provides significant insights. The aglycone of neoponcirin is isosakuranetin (B191617).
Integrated transcriptomic and metabolomic analyses have been widely applied to study plant responses to environmental factors and to understand the biosynthesis of flavonoids. mdpi.com For instance, such studies have been used to investigate flavonoid biosynthesis in various plants, revealing complex regulatory networks. mdpi.com In the context of cellular responses to external compounds, transcriptomic profiling can identify differentially expressed genes and enriched signaling pathways. nih.govnih.govmdpi.com For example, analysis of cells treated with the flavonolignan silibinin, another natural flavonoid, identified a network of genes related to the cell cycle and stress response, which could predict cellular sensitivity to the compound. peerj.com
Studies on other flavonoids show that they can significantly alter the expression of genes involved in key cellular processes. For example, some flavonoids are known to activate the transcription of antioxidant enzymes through the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. nih.gov It is plausible that neoponcirin and its aglycone, isosakuranetin, could modulate similar gene networks involved in inflammation, cell cycle regulation, and stress responses. Comprehensive transcriptomic studies on cells treated directly with neoponcirin diastereomers are needed to delineate their precise gene regulatory effects.
Table 1: Potential Gene Targets and Pathways Modulated by Flavonoids
| Category | Potential Gene/Pathway Target | Implied Cellular Function |
| Stress Response | Nrf2-ARE Pathway | Upregulation of antioxidant enzymes |
| Cell Cycle | STAT3-regulated genes (e.g., BIRC5, FOXM1) | Regulation of cell survival and proliferation |
| Inflammation | NF-κB Signaling Pathway | Modulation of inflammatory responses |
| Metabolism | Phenylpropanoid & Flavonoid Biosynthesis | Regulation of metabolic processes |
This table represents potential targets based on studies of related flavonoids, as specific transcriptomic data for Neoponcirin is limited.
Proteomic Analysis of Protein Targets and Pathways
Proteomics allows for the large-scale study of proteins, their expression levels, modifications, and interactions, offering a direct look at the functional machinery of the cell. nih.govnih.gov Analysis of protein targets is essential to understand the molecular basis of a compound's bioactivity.
While comprehensive proteomic data for neoponcirin is scarce, evidence suggests specific protein interactions. One of the notable findings is the interaction of the 2(S)-neoponcirin diastereomer with the GABAergic system. This interaction suggests that the GABA-A receptor is a likely protein target, which underpins the observed anxiolytic-like effects of the compound. mdpi.comnih.gov Flavonoids, in general, are known to interact with a wide array of proteins, including enzymes and receptors. nih.gov
Proteomic approaches have been used to identify protein targets for other flavonoids. For instance, a co-formulation of resveratrol (B1683913) and hesperetin (B1673127) was found to target the transforming growth factor-β (TGF-β) receptor in endothelial cells. nih.gov Thermal proteome profiling has also been employed to identify protein targets of various bioactive molecules in living cells. nih.gov Such techniques could be invaluable in identifying the direct protein binding partners of neoponcirin diastereomers.
Furthermore, flavonoids can influence signaling pathways by modulating the activity of protein and lipid kinases, such as those in the MAP kinase and PI3K/Akt signaling cascades. nih.gov These interactions can alter the phosphorylation state of target proteins, thereby affecting gene expression and cellular function. nih.gov
Table 2: Known and Potential Protein Targets for Neoponcirin and Related Flavonoids
| Compound/Class | Protein Target/Pathway | Associated Biological Effect |
| Neoponcirin | GABA-A Receptor | Anxiolytic-like effects |
| Flavonoids (General) | Protein & Lipid Kinases (e.g., MAP Kinase, PI3K/Akt) | Modulation of cell signaling, survival, and plasticity |
| Flavonoids (General) | TGF-β Receptor | Regulation of angiogenesis |
| Isosakuranetin (Aglycone) | TRPM3 Channels | Attenuation of thermal nociception |
This table is generated based on available data for Neoponcirin and generalized findings for other flavonoids.
Cellular Organelle Targeting and Functional Impact
The specific targeting of drugs to subcellular organelles is an emerging strategy to enhance therapeutic efficacy and minimize off-target effects. nih.govrsc.orgfrontiersin.org Flavonoids have been shown to accumulate in and affect the function of several organelles, most notably mitochondria and the endoplasmic reticulum (ER).
Mitochondria are central to cellular energy production, metabolism, and apoptosis. uniroma1.it Many flavonoids can interact with mitochondrial components, affecting processes such as the electron transport chain, mitochondrial membrane potential, and the production of reactive oxygen species (ROS). nih.govresearchgate.net For example, some flavonoids can inhibit mitochondrial complex I or III, while others can act as mild uncouplers, a mechanism that can reduce ROS formation. nih.govresearchgate.net By modulating mitochondrial function, flavonoids can protect against oxidative stress and influence cell survival pathways. uniroma1.itnih.gov The interaction of flavonoids with mitochondria can also trigger the release of pro-apoptotic factors like cytochrome c. nih.gov
The endoplasmic reticulum (ER) is critical for protein folding and calcium homeostasis. Disruption of ER function leads to ER stress, which can activate the unfolded protein response (UPR) and ultimately lead to apoptosis. frontiersin.org Several natural compounds, including flavonoids, have been reported to induce ER stress-related apoptosis, often through a functional link with mitochondria. nih.gov For instance, some flavonoids can induce ROS production, which in turn activates both ER stress and mitochondrial apoptotic pathways. nih.gov Conversely, other flavonoids have been shown to be protective by reducing ER stress markers. frontiersin.org Given the established relationship between ER stress, mitochondrial dysfunction, and apoptosis, it is plausible that neoponcirin diastereomers exert some of their effects through the modulation of this ER-mitochondria axis.
Structure Activity Relationship Sar Studies of Neoponcirin and Its Derivatives
Influence of Glycosylation Pattern on Neoponcirin's Bioactivity
Role of Rutinose Moiety in Target Interaction
Neoponcirin is characterized by the presence of a rutinose moiety, a disaccharide composed of rhamnose and glucose, attached at the 7-position of the flavanone (B1672756) backbone. This sugar group significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Generally, the bulky and hydrophilic nature of the rutinose moiety can hinder direct interaction with certain biological targets compared to the smaller, more lipophilic aglycone. nih.gov
The absorption of flavonoid rutinosides like neoponcirin in the small intestine is often limited due to their size and polarity. Consequently, they largely transit to the colon, where the gut microbiota plays a pivotal role. Specific bacterial enzymes, such as α-L-rhamnosidases, are required to hydrolyze the rutinose, releasing the aglycone, naringenin (B18129) (in the case of poncirin (B190377), which is closely related to neoponcirin), which can then be absorbed. nih.gov This metabolic activation by the gut microbiota is a critical step for the systemic bioactivity of many rutinoside-conjugated flavonoids.
Stereochemical Effects of Diastereomers on Biological Activities
Neoponcirin possesses a chiral center at the C-2 position of the flavanone C-ring, leading to the existence of (2S) and (2R) diastereomers. This stereochemistry is a critical determinant of biological activity, influencing how the molecule fits into the binding sites of target proteins.
(2S)-Neoponcirin Specificity and Activity Profiles
In nature, the (2S) configuration is the predominant form for most flavanones, including those found in citrus. nih.gov Studies on related flavanone glycosides like hesperidin (B1673128) and narirutin (B1676964), which also possess a rutinose moiety, have demonstrated that the (2S)-epimer is the major form found in natural sources. nih.gov Research has also shown that different stereoisomers can exhibit varying levels of biological activity. For instance, a study on the diastereomers of hesperidin and narirutin found differences in their anti-inflammatory activities, suggesting that the spatial arrangement of the B-ring relative to the A- and C-rings is crucial for target interaction. nih.gov While specific activity profiles for (2S)-neoponcirin are not extensively detailed in the available literature, the general trend observed for flavanones suggests that the natural (2S) form is likely the more biologically active isomer.
Differential Interactions of Diastereomers with Biological Targets
The three-dimensional structure of a molecule is paramount for its interaction with biological macromolecules. The different spatial orientations of the substituents in the (2S) and (2R) diastereomers of neoponcirin would lead to distinct binding affinities and efficacies at various biological targets. The stereochemistry can affect how the molecule is recognized by enzymes and transport proteins. mdpi.com For example, studies on other chiral compounds have shown that one enantiomer may bind with high affinity to a receptor, while the other is inactive or may even interact with a different target altogether. nih.gov While direct comparative studies on the target interactions of neoponcirin diastereomers are limited, the principles of stereospecificity in drug-receptor interactions strongly suggest that the (2S) and (2R) forms of neoponcirin will have different biological activity profiles.
Rational Design and Synthesis of Neoponcirin Analogs for Mechanistic Probes
The rational design and synthesis of analogs of natural products like neoponcirin are powerful tools for probing mechanisms of action and for developing new therapeutic agents. mdpi.comnih.gov By systematically modifying the structure of neoponcirin, researchers can identify the key pharmacophoric features responsible for its biological effects.
While specific studies on the rational design and synthesis of neoponcirin analogs are not widely reported, the general strategies for flavonoid modification are well-established. These include:
Modification of the Glycosidic Moiety: Synthesizing analogs with different sugar units or altering the linkage can help to understand the role of the rutinose in bioavailability and target interaction.
Alteration of the Aglycone Structure: Introducing or removing hydroxyl or methoxy (B1213986) groups on the A and B rings can elucidate their importance for specific biological activities. nih.gov
Stereoselective Synthesis: The synthesis of pure (2S) and (2R) diastereomers is essential for accurately assessing the biological activity of each isomer and understanding the stereochemical requirements for target binding.
Such synthetic analogs can be used as mechanistic probes to identify specific cellular targets and to delineate the signaling pathways through which neoponcirin exerts its effects. This approach has been successfully applied to other flavonoids and natural products to optimize their potency and selectivity. nih.govrsc.orgrsc.org
Chemical Modifications to Enhance Specific Target Interactions
The biological activities of flavonoids like Neoponcirin are intrinsically linked to their chemical structure. nih.gov Structural modification is a key strategy to overcome the limitations of naturally occurring flavonoids, such as poor solubility or metabolic instability, thereby enhancing their interaction with specific biological targets. nih.gov For flavanones, modifications typically focus on the A, B, and C rings, as well as the glycosidic moiety. While direct modification studies on Neoponcirin are not extensively documented, research on closely related compounds like naringin (B1676962) provides significant insights into potential strategies.
Key chemical modifications and their effects include:
Glycosylation and Acylation: The sugar moiety (neohesperidose in the case of Neoponcirin) plays a crucial role in the molecule's solubility and bioavailability. Strategic modifications to this part of the structure can lead to enhanced pharmacological properties. nih.gov For instance, in studies on the related flavonoid naringin, glycosylation has been shown to significantly increase water solubility. mdpi.com Conversely, acylation, the addition of fatty acid chains to the glycoside portion, can improve lipid solubility. mdpi.com This enhanced lipophilicity can improve the compound's ability to permeate cell membranes, potentially leading to better interaction with intracellular targets. mdpi.com
Ring Modifications: The flavonoid backbone (the A, B, and C rings) is a primary site for modifications aimed at improving target binding. The introduction of different functional groups can alter the molecule's electronic and steric properties, influencing its binding affinity and selectivity.
Hydroxyl and Methoxy Groups: The position and number of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings are critical determinants of activity. For many flavonoids, these groups are key to their antioxidant and anti-inflammatory effects. nih.gov
Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) to the flavonoid structure is another common strategy to enhance bioactivity. nih.gov
Hybrid Molecules: Creating hybrid molecules by linking the flavonoid scaffold to other pharmacologically active moieties can result in synergistic effects that surpass the activity of the individual components. nih.gov
The overarching goal of these modifications is to refine the molecule's structure to achieve a more precise and potent interaction with a given biological target, a process central to modern drug design. mans.edu.eg By understanding the SAR of Neoponcirin and its analogs, researchers can rationally design new compounds with optimized therapeutic profiles. orientjchem.orgnih.gov
Computational Modeling and Docking Studies for SAR Prediction
Computational methods, particularly molecular docking, are invaluable tools for predicting the binding affinity and interaction patterns between a ligand, such as Neoponcirin, and a target protein. mdpi.commdpi.com These in silico techniques allow researchers to screen virtual libraries of compounds and prioritize those with the highest likelihood of being active, thereby accelerating the drug discovery process. nih.gov Molecular docking simulates the binding process at an atomic level, providing insights into the binding conformation and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.com
While specific docking studies for Neoponcirin are limited, extensive research on its close structural analog, neohesperidin, and its dihydrochalcone (B1670589) derivative provides a strong predictive framework. These studies have explored interactions with various therapeutic targets.
For example, Neohesperidin dihydrochalcone (NHDC) has been investigated for its binding potential against several viral and metabolic enzyme targets:
SARS-CoV-2 Proteins: In one study, NHDC was docked against key SARS-CoV-2 proteins, including the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and helicase. nmb-journal.com The results showed that NHDC had the highest binding affinity for the helicase enzyme. nmb-journal.comnmb-journal.com
Porcine Pancreatic α-Amylase (PPA): Another study investigated the interaction of NHDC with PPA, revealing it to be a non-essential activator. nih.gov Modeling suggested that NHDC binds to a hydrophilic site on the enzyme, distant from the active site, indicating an allosteric mechanism of action. nih.gov
Dengue Virus NS5 Protein: Docking studies have also been used to identify phytochemicals, including NHDC, as potential inhibitors of the NS5 protein from the dengue virus. researchgate.net
The data from these computational studies are crucial for understanding the SAR, allowing for the rational design of derivatives with improved binding to a specific target. mdpi.com
Table 1: Representative Molecular Docking Studies of Neoponcirin-Related Compounds
| Compound | Target Protein | Software/Method | Predicted Binding Affinity (kcal/mol) | Key Findings |
|---|---|---|---|---|
| Neohesperidin Dihydrochalcone | SARS-CoV-2 Helicase | CB-Dock | -9.1 | Showed the highest binding affinity towards helicase compared to other viral proteins like Mpro, PLpro, and RdRp. nmb-journal.comnmb-journal.com |
| Neohesperidin Dihydrochalcone | SARS-CoV-2 Main Protease (Mpro) | CB-Dock | -8.2 | Demonstrated favorable binding, though weaker than with helicase. nmb-journal.com |
| Neohesperidin Dihydrochalcone | Porcine Pancreatic α-Amylase (PPA) | Modeling Tools | Not specified | Predicted to interact at an allosteric site, acting as a non-essential activator. nih.gov |
| Neohesperidin | Hes1 (Transcription Factor) | Molecular Docking | Not specified | Validated as a potential binding target in the context of inhibiting the NOTCH/NF-κB pathway. nih.gov |
Synthesis of Deuterated Analogs for Metabolic Studies
The study of a drug's metabolic fate is fundamental to its development. A powerful technique in this field is the use of isotopically labeled compounds, particularly deuterated analogs. nih.gov The synthesis of deuterated Neoponcirin analogs, where one or more hydrogen atoms are replaced by its heavy isotope, deuterium (B1214612) (²H or D), can provide profound insights into its metabolic pathways and pharmacokinetics. escholarship.org
The core principle behind this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 (CYP450) enzymes in the liver, occur at a slower rate for the deuterated compound. nih.gov This "precision deuteration" can be used to achieve several objectives:
Metabolic Pathway Elucidation: By strategically placing deuterium at sites on the molecule that are susceptible to metabolism ("soft spots"), researchers can slow down specific metabolic reactions. nih.gov This allows for the easier identification and quantification of metabolites, helping to map the compound's biotransformation pathways. nih.gov
Reducing Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuterating the site of its formation can reduce the production of that harmful substance, potentially leading to a safer drug profile. nih.gov
While the synthesis of deuterated Neoponcirin has not been specifically reported, established chemical methods can be applied. princeton.edu These often involve using deuterated starting materials or employing catalytic exchange reactions with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). princeton.edu Given the known metabolic transformations of flavonoids, which often involve hydroxylation and ring fission, the synthesis of deuterated Neoponcirin analogs represents a logical and valuable step in fully characterizing its therapeutic potential. nih.gov
Metabolic Fate and Pharmacokinetics of Neoponcirin in Preclinical Models
Absorption and Distribution Studies in Animal Models
The initial phases of neoponcirin's interaction with a biological system involve its absorption from the gastrointestinal tract and distribution to various tissues. These processes are often challenging for flavonoid glycosides due to their inherent physicochemical properties.
Bioavailability Challenges and Enhancement Strategies (e.g., Cyclodextrin (B1172386) Complexation)
Like many dietary flavonoids, neoponcirin faces significant bioavailability challenges, primarily due to its poor water solubility and extensive metabolism. These factors can limit its absorption into the systemic circulation after oral administration.
To overcome these hurdles, researchers have explored various enhancement strategies. One promising approach is the use of cyclodextrins, which are cyclic oligosaccharides capable of encapsulating poorly soluble molecules within their hydrophobic core. nih.govnih.gov This process, known as complexation, can significantly improve the solubility of a guest molecule. For instance, forming an inclusion complex with β-cyclodextrin has been shown to increase the solubility of the flavonoid cirsiliol (B191092) by 2.1 times, thereby enhancing its bioavailability. nih.govresearchgate.net While this strategy has been successful for other flavonoids, specific studies detailing the successful cyclodextrin complexation and resulting pharmacokinetic improvements for neoponcirin are an area for further investigation.
Tissue Distribution and Accumulation
Once absorbed, a compound's distribution determines its potential sites of action and accumulation. In preclinical studies with rats, flavonoids and their metabolites have been shown to distribute to various organs. nih.govresearchgate.net Studies on flavonoid extracts have demonstrated accumulation in the liver and kidneys. nih.gov For example, after oral administration of a total flavonoid extract from Drynariae Rhizoma to rats, components were detected in the heart, liver, spleen, lung, kidney, stomach, brain, uterus, ovary, and small intestine. nih.gov Similarly, studies on puerarin (B1673276) showed it was primarily distributed to the liver and kidney. mdpi.com Specific research tracking the precise tissue distribution and potential accumulation of neoponcirin and its unique metabolites in various organs and tissues within animal models is needed to fully understand its physiological reach.
Biotransformation Pathways and Metabolite Identification
Biotransformation is the process by which the body chemically modifies compounds, often to facilitate their elimination. For neoponcirin, this involves several key enzymatic steps.
Enzymatic Hydrolysis of Glycosidic Bonds
The initial and critical step in the metabolism of flavonoid glycosides like neoponcirin is the cleavage of the glycosidic bond. nih.gov This hydrolysis is typically carried out by enzymes, such as β-glucosidases, which may be present in the small intestine or produced by gut microbiota. frontiersin.orgnih.gov This reaction releases the sugar moiety (neohesperidose in the case of neoponcirin) and the aglycone, ponciretin (B1265316) (isoprunin). The efficiency of this enzymatic hydrolysis can be influenced by several factors, including the specific enzyme, pH, and temperature. frontiersin.orgmdpi.commdpi.com The aglycone is generally more lipophilic and more readily absorbed than its parent glycoside.
Phase I and Phase II Metabolic Reactions
Following the initial hydrolysis (a Phase I reaction), the aglycone ponciretin undergoes further metabolic changes. Phase I metabolism can involve reactions like oxidation and demethylation, catalyzed primarily by cytochrome P450 enzymes. These reactions introduce or expose functional groups on the molecule.
Subsequently, the aglycone and its Phase I metabolites undergo Phase II metabolic reactions. This conjugation phase involves the addition of polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation), to the functional groups. These reactions significantly increase the water solubility of the metabolites, making them easier to excrete from the body via urine or bile. The specific Phase I and Phase II metabolites unique to neoponcirin administration in preclinical models are yet to be fully profiled.
Metabolite Profiling using Advanced Analytical Techniques (e.g., LC-MS/MS)
Identifying the array of metabolites produced from a parent compound is essential for a complete pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique indispensable for this task. scispace.comnih.gov It allows for the separation, detection, and structural identification of metabolites in complex biological matrices like plasma, urine, and tissue homogenates. mdpi.comekb.eg By analyzing the mass-to-charge ratio and fragmentation patterns, researchers can tentatively identify various conjugated metabolites. nih.gov The application of sophisticated LC-MS/MS workflows will be crucial in future studies to create a comprehensive map of neoponcirin's metabolites in preclinical models. youtube.com
Excretion Kinetics of Neoponcirin and its Metabolites
The excretion of neoponcirin and its metabolites is a critical aspect of its pharmacokinetic profile, dictating its duration of action and potential for accumulation. Preclinical studies, primarily in rat models, have shed light on the primary routes and kinetics of elimination for this flavanone (B1672756) glycoside. The major pathways for the excretion of neoponcirin and its biotransformation products are through the feces and urine.
Following oral administration in preclinical models, a significant portion of neoponcirin is metabolized before excretion. The parent compound and its metabolites are eliminated from the body through both renal and fecal routes. Studies investigating the excretion of structurally similar flavonoid glycosides, such as naringin (B1676962), provide valuable insights into the likely excretory profile of neoponcirin. In studies with aged rats, a comprehensive analysis of the excretion of naringin and its metabolites was conducted, revealing detailed elimination patterns. nih.gov
After a single oral dose of naringin to aged rats, both the parent compound and its primary metabolite, naringenin (B18129), were detected in urine and feces. nih.gov A total of 39 flavonoid metabolites, predominantly glucuronides and sulfates, along with 46 microbially-derived phenolic catabolites, were identified in the urine and/or feces. nih.gov The primary metabolites identified were naringenin, hippuric acid, and 3-(4'-hydroxyphenyl)propionic acid. nih.gov This extensive metabolic conversion suggests that a relatively small amount of the parent neoponcirin is likely excreted unchanged.
Excretion Data for Naringin and its Metabolites in Aged Rats
The following table summarizes the excretion findings for naringin, a compound structurally related to neoponcirin, in aged rats. This data provides a representative overview of the expected excretion profile for neoponcirin.
| Biological Matrix | Identified Compounds | Key Findings |
| Urine | Naringin, Naringenin, Glucuronide and Sulfate Conjugates, Microbial-derived Phenolic Catabolites | A total of 39 flavonoid metabolites and 46 microbial-derived phenolic catabolites were identified. nih.gov |
| Feces | Naringin, Naringenin, Glucuronide and Sulfate Conjugates, Microbial-derived Phenolic Catabolites | A significant number of metabolites were also detected in fecal samples. nih.gov |
Predominant Metabolites of Naringin Identified in Excreta
| Metabolite | Chemical Class |
| Naringenin | Flavanone |
| Hippuric Acid | Acylglycine |
| 3-(4'-hydroxyphenyl)propionic acid | Phenolic Acid |
Advanced Analytical Methodologies for Quantitative and Qualitative Research on Neoponcirin
High-Performance Liquid Chromatography (HPLC) Method Development for Comprehensive Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like neoponcirin. africanjournalofbiomedicalresearch.com It offers high resolution for separating complex mixtures, which is essential when dealing with isomers and related compounds often found alongside neoponcirin in natural sources. africanjournalofbiomedicalresearch.com Method development focuses on optimizing separation efficiency, sensitivity, and analysis time.
HPLC coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is a widely used, robust, and cost-effective method for the quantification of phenolic compounds. mdpi.comnih.gov A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, which aids in peak purity assessment and compound identification by comparing the UV spectrum of the analyte with that of a reference standard. mdpi.com
The development of a quantitative method for neoponcirin typically involves optimizing several key parameters. Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (like C18 or phenyl-silica) and a polar mobile phase. africanjournalofbiomedicalresearch.comuran.uajocpr.com The mobile phase often consists of a gradient mixture of an aqueous solvent (frequently containing an acid like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. africanjournalofbiomedicalresearch.comjocpr.com The method must be validated according to established guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. uran.uaresearchgate.netnih.gov
Table 1: Typical Parameters for HPLC-UV/DAD Analysis of Flavanones
| Parameter | Typical Value / Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. uran.ua |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Achieves efficient separation of multiple compounds with varying polarities. africanjournalofbiomedicalresearch.com |
| Flow Rate | 0.8 - 1.5 mL/min | Controls retention time and resolution. africanjournalofbiomedicalresearch.comjocpr.com |
| Column Temperature | 25-40 °C | Ensures reproducible retention times by controlling viscosity. nih.govuran.ua |
| Detection Wavelength | ~283 nm (for flavanones) | Based on the UV absorbance maximum of the neoponcirin chromophore. |
| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. uran.ua |
For more complex samples where UV detection alone lacks sufficient specificity, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is the preferred method. mdpi.comekb.eg This hyphenated technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS/MS. It is particularly valuable for analyzing isomeric compounds, such as the flavanone (B1672756) glycosides naringin (B1676962), narirutin (B1676964), hesperidin (B1673128), and neohesperidin, which can co-occur with neoponcirin and may have similar retention times and UV spectra. mdpi.comnih.gov
In HPLC-MS/MS, compounds eluting from the HPLC column are ionized, typically using electrospray ionization (ESI), and then analyzed by the mass spectrometer. mdpi.com The system can be operated in full-scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantification of specific compounds, offering exceptional sensitivity and specificity. mdpi.com
The unambiguous structural elucidation of novel compounds or the confirmation of known structures within a complex mixture can be achieved by coupling HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov HPLC-NMR allows for the acquisition of NMR data on analytes as they elute from the HPLC column, providing detailed structural information in real-time without the need for prior isolation. nih.govresearchgate.net
This technique is particularly powerful for analyzing natural product extracts where minor components may be present. mdpi.com After separation on the HPLC column, the eluent flows through a specialized NMR flow cell placed within the NMR magnet. torvergata.it While the sensitivity of NMR is lower than that of MS, stop-flow techniques can be employed, where the HPLC flow is temporarily halted when a peak of interest is in the detector cell, allowing for the acquisition of more complex two-dimensional NMR spectra (like COSY, HSQC, and HMBC) to build a comprehensive structural picture of the molecule. researchgate.netmdpi.com This provides definitive evidence for the connectivity of atoms and the stereochemistry of the compound. nih.gov
Mass Spectrometry Techniques for Metabolite Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of neoponcirin and its metabolites, providing crucial information on molecular weight, elemental composition, and structural features. nih.gov
High-Resolution Accurate Mass Spectrometry (HRAMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides mass measurements with high accuracy (typically below 5 ppm error). nih.govmdpi.com This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragment ions. nih.govresearchgate.net For neoponcirin, HRAMS can confirm its molecular formula (C₂₈H₃₄O₁₄) and can be used to identify unknown metabolites by determining their elemental formulas based on their accurate mass-to-charge (m/z) ratios. This capability is fundamental in dereplication studies of plant extracts, rapidly identifying known compounds and highlighting novel ones. mdpi.com
Table 2: Hypothetical HRAMS Data for Neoponcirin
| Parameter | Value |
| Compound | Neoponcirin |
| Molecular Formula | C₂₈H₃₄O₁₄ |
| Monoisotopic Mass | 594.1949 Da |
| Ion Adduct (Positive Mode) | [M+H]⁺ |
| Theoretical m/z | 595.2021 Da |
| Observed m/z (Hypothetical) | 595.2018 Da |
| Mass Accuracy (Hypothetical) | -0.5 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elicit structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is highly characteristic of the molecule's structure and can be used as a "fingerprint" for identification. nih.govbris.ac.uk This is especially useful for distinguishing between isomers that have the same molecular weight. nih.gov
For neoponcirin, a flavanone-7-O-neohesperidoside, the MS/MS spectrum would show characteristic losses of the sugar moieties. The glycosidic bond is typically the most labile. Collision-induced dissociation (CID) would likely result in the cleavage of the O-glycosidic bond, leading to the loss of the neohesperidose group (a deoxyhexose and a hexose, totaling 308 Da) to yield the aglycone, isosakuranetin (B191617) (m/z 287). nih.gov Further fragmentation of the aglycone can occur through retro-Diels-Alder (RDA) reactions, cleaving the C-ring and providing information about the substitution pattern on the A and B rings. nih.govpreprints.org The specific fragmentation pathways and the relative intensities of the product ions allow for differentiation from other flavanone glycosides. mdpi.com
Table 3: Predicted MS/MS Fragmentation of Neoponcirin ([M+H]⁺ at m/z 595)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| 595 | 449 | 146 | [M+H - deoxyhexose]⁺ |
| 595 | 287 | 308 | [M+H - neohesperidose]⁺ (Isosakuranetin aglycone) |
| 287 | 153 | 134 | RDA fragmentation product (A-ring fragment) |
| 287 | 135 | 152 | RDA fragmentation product (B-ring fragment) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an exceptionally powerful and indispensable analytical technique in chemical research for the unambiguous structural elucidation and detailed characterization of organic molecules, including complex natural products like neoponcirin. nih.govresearchgate.net NMR spectroscopy provides precise information about the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei. nih.gov For a compound such as neoponcirin, which is a flavanone-7-O-glycoside, NMR is critical for confirming the identity of the aglycone (isosakuranetin) and the nature and attachment point of the disaccharide moiety (neohesperidose).
The primary NMR techniques employed in the characterization of neoponcirin include one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments. diva-portal.org
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR reveals the number and types of carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons. nih.gov
2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. researchgate.net COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. diva-portal.orgresearchgate.net This suite of experiments allows researchers to piece together the molecular framework, confirming the linkage of the neohesperidose sugar to the C-7 hydroxyl group of the isosakuranetin backbone and verifying the inter-glycosidic linkage between the rhamnose and glucose units of the sugar itself. researchgate.net
The following tables present typical ¹H and ¹³C NMR spectral data for neoponcirin, which are essential for its identification and characterization in a research context.
Table 1: ¹H NMR Chemical Shift Data for Neoponcirin (Data presented for a representative solvent, chemical shifts (δ) in ppm)
| Position | Chemical Shift (δ) | Multiplicity & Coupling Constant (J in Hz) |
|---|---|---|
| H-2 | 5.55 | dd (12.5, 3.0) |
| H-3a | 3.12 | dd (17.0, 12.5) |
| H-3b | 2.78 | dd (17.0, 3.0) |
| H-6 | 6.18 | d (2.0) |
| H-8 | 6.16 | d (2.0) |
| H-2' | 7.35 | d (8.5) |
| H-3' | 6.92 | d (8.5) |
| H-5' | 6.92 | d (8.5) |
| H-6' | 7.35 | d (8.5) |
| OCH₃-4' | 3.82 | s |
| H-1'' (Rhamnose) | 5.10 | s |
| H-1''' (Glucose) | 4.69 | s |
| CH₃ (Rhamnose) | 1.25 | d (6.0) |
Data compiled from published research. researchgate.net Actual values may vary slightly based on solvent and instrument frequency.
Table 2: ¹³C NMR Chemical Shift Data for Neoponcirin (Data presented for a representative solvent, chemical shifts (δ) in ppm)
| Position | Chemical Shift (δ) | Position | Chemical Shift (δ) |
|---|---|---|---|
| C-2 | 79.5 | C-6' | 128.0 |
| C-3 | 42.5 | C-1'' (Rhamnose) | 100.8 |
| C-4 | 197.2 | C-2'' (Rhamnose) | 71.5 |
| C-5 | 163.0 | C-3'' (Rhamnose) | 71.0 |
| C-6 | 96.5 | C-4'' (Rhamnose) | 73.0 |
| C-7 | 165.5 | C-5'' (Rhamnose) | 69.0 |
| C-8 | 95.5 | C-6'' (Rhamnose) | 18.2 |
| C-9 | 162.8 | C-1''' (Glucose) | 99.8 |
| C-10 | 103.5 | C-2''' (Glucose) | 77.5 |
| C-1' | 130.8 | C-3''' (Glucose) | 76.5 |
| C-2' | 128.0 | C-4''' (Glucose) | 70.0 |
| C-3' | 114.2 | C-5''' (Glucose) | 76.0 |
| C-4' | 159.0 | C-6''' (Glucose) | 61.0 |
| C-5' | 114.2 | OCH₃-4' | 55.8 |
Data compiled from published research. researchgate.netsilae.it Actual values may vary slightly based on solvent and instrument frequency.
Solid-State NMR for Polymorphic Studies (if applicable to research goals)
Polymorphism is the ability of a solid compound to exist in two or more different crystalline forms. These polymorphs have the same chemical composition but differ in their crystal lattice arrangement. This difference in crystal packing can significantly affect the physicochemical properties of the compound, such as its solubility, stability, and melting point. While research specifically detailing the polymorphism of neoponcirin is not widespread, the investigation of such phenomena is a critical aspect of materials science and pharmaceutical development.
Should research goals necessitate the investigation of neoponcirin's solid forms, Solid-State NMR (ssNMR) would be a highly applicable and powerful analytical technique. researchgate.netmdpi.com Unlike solution-state NMR, which provides an average structure of a dissolved molecule, ssNMR provides detailed information about the structure, conformation, and dynamics of molecules directly in their solid, crystalline, or amorphous states. researchgate.netrsc.org
The utility of ssNMR in polymorphic studies arises from its sensitivity to the local environment of the nuclei. nih.gov Key applications in the context of neoponcirin research could include:
Identification and Differentiation of Polymorphs: Different polymorphic forms of neoponcirin would exhibit distinct ssNMR spectra. researchgate.net Because the arrangement of molecules in the crystal lattice differs between polymorphs, the local electronic (and therefore magnetic) environment of each nucleus will be slightly different. This results in measurable variations in NMR parameters, most notably the chemical shifts in ¹³C ssNMR spectra. mdpi.com Each polymorph would produce a unique spectral fingerprint.
Characterization of Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of neoponcirin. Amorphous materials typically produce much broader NMR signals compared to their highly ordered crystalline counterparts. researchgate.net
Monitoring Crystallization Processes: In-situ ssNMR techniques could be employed to monitor the crystallization of neoponcirin from a solution, potentially revealing the formation of transient, metastable polymorphs that may not be detectable by other methods. nih.gov
The primary ssNMR technique for such studies is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). mdpi.com Magic-angle spinning is used to average out anisotropic interactions that broaden signals in the solid state, resulting in higher resolution spectra. Cross-polarization is a technique used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. By analyzing the number of peaks, their chemical shifts, and their linewidths in a ¹³C CP/MAS spectrum, researchers can determine the number of non-equivalent molecules in the crystal's asymmetric unit and differentiate between various solid forms. rsc.orgnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Neoponcirin |
| Isosakuranetin |
| Neohesperidose |
| Rhamnose |
| Glucose |
| Maleic acid |
| 1,4-Dinitrobenzene |
Biotechnological and Synthetic Biology Approaches for Neoponcirin Research
Metabolic Engineering of Host Organisms for Neoponcirin Biosynthesis
Metabolic engineering is a cornerstone for producing valuable plant natural products in heterologous hosts. This involves the rational design and modification of an organism's metabolic pathways to enhance the production of a target compound. For neoponcirin, this would entail engineering the well-characterized flavonoid biosynthesis pathway, which originates from the primary metabolites L-phenylalanine or L-tyrosine. nih.govmdpi.com The core pathway involves several key enzymes, including chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), which together produce the flavanone (B1672756) core, naringenin (B18129). nih.govyoutube.com To produce neoponcirin, which is a glycoside of isosakuranetin (B191617) (a methylated derivative of naringenin), further enzymatic steps for methylation and glycosylation must be introduced and optimized within the host organism.
Microorganisms such as Escherichia coli and Saccharomyces cerevisiae (yeast) are powerful and widely used cell factories for flavonoid production due to their rapid growth, well-understood genetics, and the availability of advanced genetic engineering tools. mdpi.comnih.gov
The strategy for producing neoponcirin in these microbes involves introducing the necessary plant-derived genes for the entire biosynthetic pathway. This begins with establishing the production of the naringenin precursor. mdpi.com Research has shown that high-level production of flavanones in E. coli can be achieved by engineering central metabolic pathways to increase the supply of the crucial precursor, malonyl-CoA. nih.govasm.org For instance, overexpressing acetyl-CoA carboxylase (ACC) has led to significant increases in flavanone yields. asm.org
Once naringenin production is established, two additional enzymatic steps are required for neoponcirin biosynthesis:
Methylation: An O-methyltransferase (OMT) is needed to convert naringenin to isosakuranetin.
Glycosylation: A specific UDP-glycosyltransferase (UGT) is required to attach a neohesperidose sugar moiety to isosakuranetin. This is the most complex step, as it involves a disaccharide. This would likely involve a two-step process using a flavonoid 7-O-glucosyltransferase (7GlcT) to add glucose, followed by a 1,2-rhamnosyltransferase (1,2RhaT) to attach rhamnose to the glucose. oup.com
A significant challenge in yeast is the potential for endogenous enzymes, such as β-glucosidases, to hydrolyze the desired flavonoid glycoside product. nih.gov Identifying and knocking out these hydrolytic enzymes, like the EXG1 gene in S. cerevisiae, is a critical step to prevent product degradation and improve accumulation. nih.govacs.org
Table 1: Potential Microbial Hosts for Neoponcirin Production
| Host Organism | Advantages | Key Engineering Strategies for Flavonoid Production |
| Escherichia coli | Rapid growth, well-defined genetic tools, high product titers reported for precursors. mdpi.comnih.gov | Overexpression of acetyl-CoA carboxylase (ACC) to boost malonyl-CoA supply; introduction of plant P450 enzymes; deletion of competing pathways. asm.orgresearchgate.net |
| Saccharomyces cerevisiae | GRAS (Generally Recognized as Safe) status, capable of post-translational modifications, tolerant to acidic conditions. mdpi.comnih.gov | Deletion of endogenous glucosidases (e.g., EXG1) to prevent product degradation; engineering cofactor supply (UDP-sugars); pathway optimization. nih.govacs.org |
| Yarrowia lipolytica | High production of acetyl-CoA (a key precursor), oleaginous nature. mdpi.comnih.gov | Exploiting native high flux towards acetyl-CoA for malonyl-CoA synthesis. mdpi.com |
| Pichia pastoris | High-density cell cultivation, strong inducible promoters for high protein expression. mdpi.comnih.gov | Used for high-level expression of pathway enzymes, particularly P450s. nih.gov |
Plant cell culture is a powerful biotechnology platform for producing complex natural products in a controlled environment, independent of climate or geographical constraints. researchgate.net This method ensures a continuous and contamination-free supply of uniform biomass. mdpi.com For neoponcirin, establishing callus or cell suspension cultures from a high-yielding plant source (e.g., Citrus species) would be the initial step.
The productivity of these cultures can be significantly enhanced through several strategies:
Elicitation: The addition of signaling molecules, known as elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid), can trigger plant defense responses and stimulate the biosynthesis of secondary metabolites like flavonoids. scielo.br Studies on Thevetia peruviana cell cultures showed that applying methyl jasmonate and salicylic acid increased total flavonoid content significantly. scielo.br
Media Optimization: Fine-tuning the nutrient composition and plant growth regulators in the culture medium is crucial for maximizing both biomass accumulation and neoponcirin yield. researchgate.net
Scale-Up: Suspension cultures can be scaled up in large bioreactors, enabling industrial-scale production of the desired compound. mdpi.com
Plant cell cultures inherently contain the complete genetic blueprint for complex biosynthetic pathways, which can be an advantage for producing multi-step compounds like neoponcirin without the need to introduce numerous heterologous genes.
Enzymatic Biotransformation of Precursors to Neoponcirin
Enzymatic biotransformation offers a highly specific and efficient method to synthesize target molecules from readily available precursors. mdpi.com This approach is valued for its remarkable regioselectivity and enantioselectivity, which are often difficult to achieve through conventional chemistry. nih.gov For neoponcirin, a biotransformation strategy would involve the conversion of its aglycone, isosakuranetin, or a related precursor like naringenin, using specific enzymes.
The key enzymatic step is glycosylation. This can be achieved using glycosyltransferases (GTs), which catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to the flavonoid aglycone. researchgate.net A multi-enzyme cascade system can be designed for this purpose. For example, a system could combine a glucosyltransferase to attach glucose to the 7-hydroxyl group of isosakuranetin, followed by a rhamnosyltransferase to complete the neohesperidose sugar chain. oup.com
To make this process cost-effective, enzyme systems that regenerate the expensive sugar donor (e.g., UDP-glucose) are often employed. Sucrose (B13894) synthase, for instance, can be used to regenerate UDP-glucose from sucrose and UDP, creating a sustainable, cyclic process. researchgate.netresearchgate.net
Table 2: Potential Enzymatic Reactions for Neoponcirin Synthesis
| Precursor | Enzyme(s) | Reaction Type | Product |
| Naringenin | O-Methyltransferase (OMT) | Methylation | Isosakuranetin |
| Isosakuranetin | Flavonoid 7-O-glucosyltransferase (7GlcT) | Glucosylation | Isosakuranetin 7-O-glucoside |
| Isosakuranetin 7-O-glucoside | 1,2-Rhamnosyltransferase (1,2RhaT) | Rhamnosylation | Neoponcirin |
Chemo-Enzymatic Synthesis of Neoponcirin Diastereomers
Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysis. nih.gov This hybrid approach allows for flexible and efficient routes to complex molecules, often reducing the need for cumbersome protection and deprotection steps common in pure chemical synthesis. researchgate.net
For a molecule like neoponcirin, which exists as a mixture of diastereomers, a chemo-enzymatic strategy could be particularly powerful for producing specific isomers. The synthesis could involve a chemical process to create the core isosakuranetin structure, followed by a highly specific enzymatic glycosylation step. The use of enzymes ensures precise control over the attachment point and stereochemistry of the sugar moiety, which is critical in determining the final compound's properties. acs.orgnih.gov
For example, a chemical route could be used to synthesize isosakuranetin. This precursor would then be subjected to an enzymatic reaction using a specific glycosyltransferase (e.g., a 1,2RhaT) that selectively forms the desired glycosidic bond, yielding a specific neoponcirin diastereomer. oup.comnih.gov Lipases can also be used in non-aqueous media to regioselectively acylate or de-acylate flavonoid glycosides, offering another tool for modification. acs.orgnih.gov This approach leverages the flexibility of chemical synthesis for building the backbone and the unparalleled precision of enzymes for the chiral glycosylation step.
Research Gaps and Future Directions in Neoponcirin Academic Research
Elucidation of Unexplored Biological Targets and Pathways
A primary limitation in neoponcirin research is the narrow understanding of its molecular interactions. While studies have touched upon its effects, a systematic exploration of its biological targets and the pathways it modulates is largely absent. Future research should prioritize the identification of novel protein targets and the elucidation of the signaling cascades affected by neoponcirin.
Computational approaches, such as virtual screening and molecular docking, offer an efficient initial step to predict potential protein targets for neoponcirin. nih.gov These in silico methods can screen large libraries of proteins to identify those with binding sites that could accommodate the neoponcirin molecule. nih.gov Such computational predictions can then guide targeted experimental validation. Methodologies like shape-similarity screening, which is based on the premise that molecules with similar shapes might exhibit analogous biological activities, can also be employed. nih.gov
Furthermore, a multi-target-directed approach, which has been proposed for other flavonoids in complex diseases like Alzheimer's, could be highly relevant for neoponcirin. nih.gov This strategy involves designing or identifying compounds that can interact with multiple pathogenic factors. nih.gov Investigating neoponcirin's ability to modulate various targets simultaneously could reveal a more holistic view of its biological effects.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation
To move beyond preliminary activity screenings, there is a critical need to develop and utilize more sophisticated preclinical models. These models are essential for a deeper mechanistic understanding of neoponcirin's effects at the cellular and organismal levels.
Advanced In Vitro Models:
Current research often relies on conventional 2D cell cultures, which may not accurately reflect the complex microenvironment of human tissues. Future studies should incorporate advanced in vitro models such as:
Organ-on-a-chip (OOC) systems: These microfluidic devices replicate the key functional units of human organs, providing a more physiologically relevant context for studying drug responses. taylorandfrancis.commdpi.com OOC models of the liver, gut, and other organs could be used to investigate the metabolism and organ-specific effects of neoponcirin with greater accuracy than traditional models. nih.govnih.gov
3D Organoids: These self-organizing three-dimensional cultures more closely mimic the structure and function of in vivo tissues. Employing organoid models can provide more reliable data on neoponcirin's efficacy and toxicity.
Table 1: Potential Advanced In Vitro Models for Neoponcirin Research
| Model Type | Application for Neoponcirin Research | Potential Insights |
| Liver-on-a-chip | Studying hepatic metabolism and potential hepatotoxicity. | Understanding metabolic pathways and identifying potential safety concerns. |
| Gut-on-a-chip | Investigating absorption, and interaction with gut microbiota. nih.gov | Elucidating bioavailability and the role of gut health in its mechanism. |
| Disease-specific organoids | Modeling specific diseases (e.g., cancer, neurodegeneration) to test therapeutic efficacy. | Determining the potential of neoponcirin in specific pathological contexts. |
In Vivo Models:
While some in vivo studies have been conducted, they often lack the depth required for comprehensive mechanistic elucidation. Future in vivo research should focus on:
Disease-relevant animal models: Utilizing animal models that accurately mimic human diseases is crucial for evaluating the therapeutic potential of neoponcirin. nih.gov
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Detailed PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of neoponcirin and its diastereomers.
Exploration of Novel Synthetic Routes and Derivative Synthesis for Structure-Activity Relationships
The exploration of neoponcirin's therapeutic potential is intrinsically linked to the ability to synthesize the parent compound and its derivatives efficiently. Investigating novel synthetic methodologies is crucial for generating a library of related compounds to establish robust structure-activity relationships (SAR).
Current synthetic strategies for flavonoids and related heterocyclic compounds can serve as a foundation for developing new routes to neoponcirin and its analogues. nih.govtubitak.gov.tr Techniques such as the Suzuki-Miyaura cross-coupling reaction have been successfully used to prepare a variety of flavonoid derivatives, and similar approaches could be adapted for neoponcirin. nih.gov The synthesis of flavonoid glycosides, which can be challenging, has been achieved through methods like the Koenigs-Knorr reaction and microwave-assisted synthesis. nih.gov
By systematically modifying the structure of neoponcirin—for instance, by altering the glycosidic linkage, changing the substitution pattern on the aromatic rings, or introducing new functional groups—researchers can probe the chemical features essential for its biological activity. mdpi.com This will not only help in optimizing its therapeutic properties but also in understanding its mechanism of action at a molecular level. nih.gov
Table 2: Potential Synthetic Modifications of Neoponcirin for SAR Studies
| Modification Strategy | Rationale | Potential Outcome |
| Alteration of the Glycosidic Moiety | The sugar part of the molecule can significantly influence bioavailability and activity. nih.gov | Improved absorption and potentially altered biological targets. |
| Substitution on the A and B Rings | The position and nature of substituents on the flavanone (B1672756) core are critical for activity. | Enhanced potency and selectivity for specific biological targets. |
| Introduction of Novel Functional Groups | Adding groups like halogens or nitrogen-containing moieties can modulate electronic properties and binding interactions. mdpi.com | Increased efficacy and potentially novel biological activities. |
Interdisciplinary Research Opportunities for Comprehensive Understanding of Neoponcirin's Role in Biological Systems
A holistic understanding of neoponcirin's biological role necessitates a move beyond isolated chemical or biological studies. Interdisciplinary collaborations are essential to unravel the complex interplay between its chemical properties and its effects on biological systems.
Future research should foster partnerships between:
Synthetic and Medicinal Chemists: To design and synthesize novel derivatives with improved properties.
Molecular and Cellular Biologists: To elucidate the mechanisms of action and identify cellular targets.
Pharmacologists: To conduct in-depth in vivo studies on efficacy, safety, and pharmacokinetics.
Computational Biologists and Bioinformaticians: To perform in silico modeling, predict targets, and analyze large datasets from 'omics' studies. nih.gov
Food Scientists and Nutritionists: To investigate its presence in different food sources and its dietary implications.
Such collaborations can accelerate the translation of basic research findings into potential therapeutic applications. The establishment of research networks focused on natural products like neoponcirin could facilitate these interdisciplinary efforts. acs.org
Addressing Stereoisomer-Specific Activities and Mechanisms in Future Research
Neoponcirin is a mixture of diastereomers, and a significant gap in current knowledge is the lack of understanding of the specific biological activities and mechanisms of each individual stereoisomer. It is well-established that the stereochemistry of flavonoids can profoundly influence their biological effects. mdpi.com
Future research must focus on:
Chiral Separation: Developing and applying robust analytical methods, such as nanoliquid chromatography with chiral mobile-phase additives, to separate and isolate the individual diastereomers of neoponcirin. nih.gov
Stereospecific Bioactivity Studies: Evaluating the biological activities of each purified stereoisomer independently to determine if one form is more potent or has a different pharmacological profile.
Mechanistic Studies of Individual Isomers: Investigating the molecular mechanisms of action for each stereoisomer to understand if they interact with different biological targets or modulate pathways in distinct ways.
Unraveling the stereoisomer-specific activities of neoponcirin is crucial for developing it as a potential therapeutic agent, as it could lead to the use of a more potent and specific single isomer, thereby enhancing efficacy and reducing potential off-target effects.
Long-Term Preclinical Studies for Deeper Mechanistic Understanding
The majority of studies on flavonoids, including those related to neoponcirin, are short-term investigations. To truly understand the potential of neoponcirin in preventing or treating chronic diseases, long-term preclinical studies are indispensable.
Observational studies in humans have suggested that long-term dietary intake of flavonoids is associated with a reduced risk of cognitive decline and other chronic conditions. nih.gov These findings provide a strong rationale for conducting long-term preclinical studies with neoponcirin to:
Evaluate Chronic Efficacy: Assess the long-term effectiveness of neoponcirin in animal models of chronic diseases such as neurodegeneration, cardiovascular disease, and metabolic syndrome. researchgate.net
Investigate Long-Term Safety: Determine the safety profile of neoponcirin over extended periods of administration.
Uncover Subtle Mechanistic Details: Long-term studies can reveal more subtle, time-dependent mechanistic details that may not be apparent in short-term experiments.
These studies, although resource-intensive, are essential for providing the robust evidence needed to support the potential translation of neoponcirin into clinical applications for age-related and chronic diseases.
Q & A
Q. How can diastereomers in Neoponcirin be effectively separated, and what physical properties enable their isolation?
Diastereomers exhibit distinct physical properties (e.g., solubility, boiling points), allowing separation via chromatographic or crystallization methods. For example, reversed-phase high-performance liquid chromatography (RP-HPLC) with chiral stationary phases can resolve diastereomers by exploiting differences in polarity and stereochemical interactions . Crystallization conditions, such as temperature and solvent selection, can also isolate individual diastereomers by leveraging their divergent crystallization behaviors .
Q. What experimental techniques are essential for characterizing diastereomeric mixtures like Neoponcirin?
Key techniques include nuclear magnetic resonance (NMR) spectroscopy to analyze stereochemical environments, X-ray crystallography for absolute configuration determination, and mass spectrometry (MS) for molecular weight confirmation. Infrared (IR) spectroscopy can differentiate functional group vibrations influenced by stereochemistry . Enantiomeric ratios should be reported using configurational isomer ratios rather than excess values to avoid ambiguity .
Q. Why do diastereomers in Neoponcirin exhibit different biological activities, and how can this be tested?
Diastereomers often interact differently with chiral biological targets (e.g., enzymes, receptors). Assays such as enzyme kinetics (measuring and ) or cellular uptake studies can quantify activity variations. Computational docking simulations may predict binding affinities based on stereochemical arrangements .
Advanced Research Questions
Q. How can computational models predict the relative stability and reactivity of Neoponcirin's diastereomers?
Density functional theory (DFT) calculations can optimize molecular geometries and compare Gibbs free energies to identify the most stable diastereomer. Quantum mechanical studies on steric effects and electron delocalization may explain stability trends . For reactive intermediates, molecular dynamics simulations can model interconversion pathways under varying pH or temperature conditions .
Q. What challenges arise in determining the absolute configurations of Neoponcirin's diastereomers using chiroptical spectroscopy?
Single chiroptical methods (e.g., electronic circular dichroism) may fail when multiple stereochemical elements exist, as configurations must be computationally evaluated to ensure a unique match with experimental spectra. Cross-validation with X-ray crystallography or synthetic reference standards is critical to avoid misassignment .
Q. How can diastereoselectivity in Neoponcirin synthesis be optimized, and what factors influence stereochemical outcomes?
Reaction conditions (e.g., solvent polarity, catalyst design) and substrate steric effects dictate selectivity. For example, chiral catalysts may favor one transition state over another. Kinetic vs. thermodynamic control should be assessed: low temperatures favor kinetic products, while higher temperatures may drive equilibration toward thermodynamically stable diastereomers .
Q. What methodologies address contradictions in experimental data when analyzing diastereomer interactions with biomolecules?
Discrepancies between computational predictions and experimental results (e.g., enzyme excision rates) require multi-technique validation. For instance, isothermal titration calorimetry (ITC) can measure binding thermodynamics, while mutagenesis studies may identify stereospecific binding residues. Cross-referencing with NMR titration data ensures consistency .
Data Analysis and Reporting
Q. How should researchers report the purity and stereochemical composition of Neoponcirin in publications?
Use enantiomeric or diastereomeric ratios (not excess values) for clarity. Provide [α] values, HPLC chromatograms with resolution factors (), and crystallographic data (if available). For mixtures, specify whether diastereomers are separable or interconverting under experimental conditions .
Q. What statistical frameworks are recommended for analyzing diastereomer-specific bioactivity data?
Multivariate analysis (e.g., principal component analysis) can disentangle steric and electronic contributions to activity. Dose-response curves should be compared using ANOVA with post-hoc tests to assess significance. For non-linear relationships, machine learning models (e.g., random forests) may identify critical stereochemical descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
